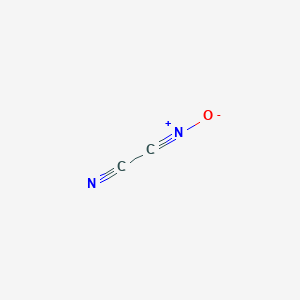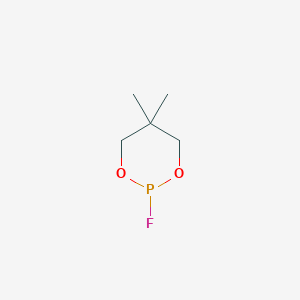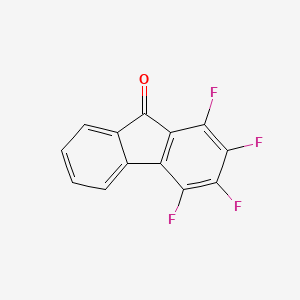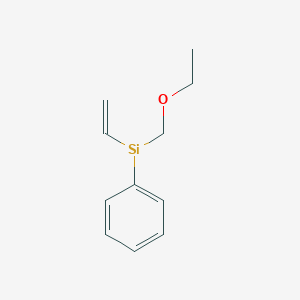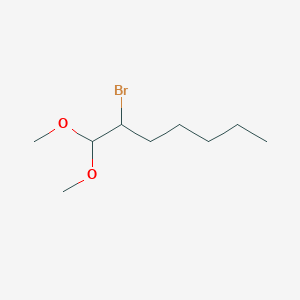![molecular formula C19H16O5 B14720938 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- CAS No. 6627-19-6](/img/structure/B14720938.png)
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxymethyl group and two methoxy groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- typically involves the reaction of 1,4-naphthoquinone with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- involves its redox properties. The compound can undergo redox cycling, generating ROS such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress, affecting cellular processes and leading to cell death. The compound’s activity is often linked to its ability to interact with cellular proteins and enzymes, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2,3-Dimethoxy-1,4-naphthoquinone: A closely related compound with two methoxy groups on the naphthoquinone ring.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position.
Uniqueness
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is unique due to the presence of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6627-19-6 |
|---|---|
Formule moléculaire |
C19H16O5 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
2-[(2,3-dimethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5/c1-23-16-9-5-8-13(19(16)24-2)18(22)14-10-15(20)11-6-3-4-7-12(11)17(14)21/h3-10,18,22H,1-2H3 |
Clé InChI |
OVDGJLVAQXABCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


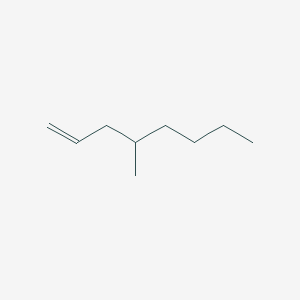
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
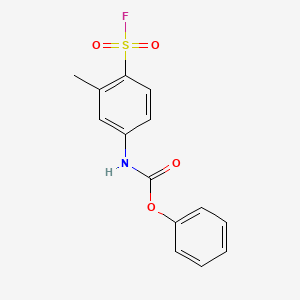
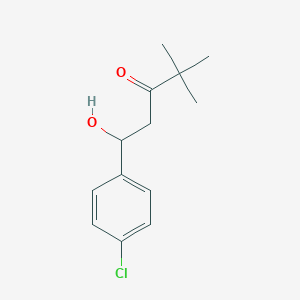
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
